ML-109
描述
ML109, also known as CID-25246343, is a potent and full agonist of the thyroid stimulating hormone receptor (TSHR). It has an effective concentration (EC50) of 40 nanomolar. This compound is the first selective and orally available small-molecule TSHR agonist, making it a valuable pharmacological tool for studying TSHR biology in both thyroidal and extrathyroidal tissues .
准备方法
合成路线和反应条件: ML109 的合成涉及多个步骤,包括形成胺基官能团。精确的合成路线和反应条件是专有的,并未在公开文献中完全披露。 已知该化合物是以粉末形式合成的,并且可以溶解在二甲基亚砜 (DMSO) 中用于各种实验 .
工业生产方法: ML109 的工业生产方法没有被广泛记录。
化学反应分析
反应类型: ML109 会发生水解和其他降解机制。 它在中性和碱性条件下出奇地稳定,但在低 pH 值下会降解 .
常见试剂和条件:
水解: ML109 包含一个易于水解的胺基官能团。该化合物在中性和碱性 pH 值下稳定,但在酸性 pH 值下会降解。
主要生成产物: ML109 降解形成的主要产物在现有文献中没有明确说明。 其稳定性和降解途径对于其在各种研究环境中的应用至关重要 .
科学研究应用
ML109 因其作为 TSHR 激动剂的作用而广泛用于科学研究。其应用包括:
化学: 研究 TSHR 的结合和激活机制。
生物学: 研究 TSHR 在甲状腺和甲状腺外组织中的作用。
医学: 探索甲状腺相关疾病的潜在治疗应用。
工业: 用作开发靶向 TSHR 的新药的研究工具 .
作用机制
ML109 通过与甲状腺刺激激素受体 (TSHR) 结合并激活其发挥作用。这种激活会导致表达 TSHR 的细胞中环腺苷单磷酸 (cAMP) 积累增加。 该化合物与 TSHR 的跨膜螺旋束结合,启动级联的细胞内信号通路,最终导致与 TSHR 激活相关的生理效应 .
类似化合物:
NCGC00229600: 一种变构的逆甲状腺素受体激动剂。
TSHR 拮抗剂 S37: 甲状腺素受体的选择性和竞争性拮抗剂。
特普鲁单抗: 一种人源单克隆抗体,可阻断胰岛素样生长因子 1 受体 (IGF-1R),并抑制成纤维细胞中的 TSH 和 IGF-1 作用
ML109 的独特性: ML109 由于其作为 TSHR 激动剂的高效力和选择性而独一无二。与其他化合物不同,它是第一个口服可用的 TSHR 小分子激动剂,使其成为体外和体内研究的有价值工具。 其在中性和碱性条件下的稳定性进一步提高了其在各种研究应用中的效用 .
相似化合物的比较
NCGC00229600: An allosteric inverse thyrotropin receptor agonist.
TSHR antagonist S37: A selective and competitive antagonist of the thyrotropin receptor.
Teprotumumab: A human monoclonal antibody that blocks the insulin-like growth factor 1 receptor (IGF-1R) and inhibits TSH and IGF-1 action in fibrocytes
Uniqueness of ML109: ML109 is unique due to its high potency and selectivity as a TSHR agonist. Unlike other compounds, it is the first orally available small-molecule TSHR agonist, making it a valuable tool for both in vitro and in vivo studies. Its stability under neutral and basic conditions further enhances its utility in various research applications .
属性
IUPAC Name |
N-[4-[[5-(3-benzyl-5-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O5/c1-20(35)32-24-12-14-25(15-13-24)39-19-23-17-22(11-16-28(23)38-2)30-33-26-9-6-10-27(36)29(26)31(37)34(30)18-21-7-4-3-5-8-21/h3-17,30,33,36H,18-19H2,1-2H3,(H,32,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVXFGNCHKHBPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3NC4=C(C(=CC=C4)O)C(=O)N3CC5=CC=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015743 | |
Record name | N-(4-{[5-(3-benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxyphenyl]methoxy}phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186649-91-1 | |
Record name | N-(4-{[5-(3-benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxyphenyl]methoxy}phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ML-109 interact with TSHR?
A1: this compound binds to an allosteric site on TSHR, distinct from the TSH binding site []. This binding induces conformational changes in the receptor, promoting its active state.
Q2: What are the downstream effects of this compound binding to TSHR?
A2: Upon binding, this compound facilitates the interaction between the extracellular domain (ECD) and the transmembrane domain of TSHR []. This interaction is crucial for receptor activation and subsequent downstream signaling, leading to the production of thyroid hormone (TH) [].
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research excerpts don't explicitly state the molecular formula and weight of this compound, they can be deduced from its chemical name, N-[4-[[5-[5-hydroxy-4-oxo-3-(phenylmethyl)-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research excerpts do not include specific spectroscopic data for this compound.
Q5: Are there studies investigating the material compatibility and stability of this compound?
A5: The provided research focuses on the biological activity of this compound. Further studies are needed to explore its material compatibility and stability under various conditions.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is described as an allosteric agonist of TSHR, implying it binds to the receptor and modulates its activity rather than catalyzing a chemical reaction [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。